molecular formula C18H17NO3S B2866323 (E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035019-07-7

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2866323
CAS No.: 2035019-07-7
M. Wt: 327.4
InChI Key: ACZFWAOVOPVIJN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a synthetic acrylamide derivative intended for research use only. This compound is part of a class of molecules being investigated for their potential bioactivity in various pharmacological and neurological research areas. Structurally, it features a benzofuran moiety, a thiophene ring, and an acrylamide backbone, a combination seen in compounds studied for interaction with neuronal receptors . Acrylamide derivatives have been explored as modulators of specific biological pathways. For instance, research on similar molecules has shown activity as positive or negative allosteric modulators of nicotinic acetylcholine receptors (nAChRs), such as α7 and α9α10 subtypes, which are relevant targets for neuropathic pain and inflammation . Other structurally related acrylamides have been developed and patented as inhibitors of histone deacetylases (HDACs), indicating potential applications in oncology and epigenetics research . The presence of the α,β-unsaturated carbonyl group is a key structural feature, allowing this compound to potentially act as an electrophile that can form covalent adducts with nucleophilic cysteine thiolate groups on proteins, a mechanism shared by various bioactive and toxicological compounds . Researchers are advised to handle this product with appropriate safety precautions. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)22-16)12-19-17(20)7-6-13-8-9-23-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZFWAOVOPVIJN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety and a thiophene ring, which are known to impart various biological activities. The structural formula is represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to this compound exhibit interactions with various neurotransmitter receptors. For instance, related benzofuran derivatives have been identified as antagonists or inverse agonists at the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release and has implications for conditions such as anxiety and cognitive disorders .

Antioxidant Activity

Studies have shown that compounds with similar structures possess significant antioxidant properties. These properties are essential for mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Research on related compounds indicates potential anticancer activity. For example, some benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar effects. A study indicated that certain derivatives inhibited cell proliferation in leukemia cell lines .

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects. Compounds with similar configurations have been shown to interact with nicotinic acetylcholine receptors, leading to anxiolytic-like effects in animal models . This interaction could position this compound as a candidate for anxiety-related disorders.

Case Studies

StudyFindings
Benzofuran Derivatives Showed significant inhibition of cancer cell growth in vitro .
Neuropharmacological Research Indicated anxiolytic-like activity through nicotinic receptor modulation .
Antioxidant Studies Demonstrated strong free radical scavenging ability in various assays, suggesting protective effects against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Benzofuran Substitutions

2-((Diphenylphosphoryl)methyl)-N-(thiophen-3-yl)acrylamide (Compound 19)
  • Structure : Shares the thiophen-3-yl group but replaces benzofuran with a diphenylphosphoryl-methyl group.
  • Synthesis : Prepared via a 24-hour reaction under standard acrylamide coupling conditions, yielding 75%.
  • Properties : Melting point (156.1–157.6°C) and spectroscopic data (e.g., ¹H NMR δ 7.35–7.40 ppm for thiophene protons) highlight its crystallinity and electronic environment.
N-(Benzofuran-5-yl)-2-((diphenylphosphoryl)methyl)acrylamide (Compound 20)
  • Structure : Contains benzofuran-5-yl instead of benzofuran-2-yl, with a phosphoryl-methyl substituent.
  • Synthesis : Similar to Compound 19, with 76% yield.
  • Properties : Higher melting point (158.3–161.2°C) due to increased symmetry from the 5-substituted benzofuran.
  • Key Difference : Positional isomerism (5- vs. 2-benzofuran) affects molecular packing and interaction with biological targets.
(E)-3-(Furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide
  • Structure : Replaces thiophen-3-yl with furan-2-yl and includes a sulfamoyl-benzothiazole group.
  • Properties : The furan’s lower aromaticity compared to thiophene may reduce electron delocalization, impacting binding affinity.
Anti-Inflammatory Acrylamides from Lycium barbarum
  • Compound 2 : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibits anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L).
  • Comparison : While lacking benzofuran/thiophene, its methoxy and hydroxyl groups suggest that electron-donating substituents enhance activity. The target compound’s thiophene may similarly modulate enzyme inhibition.
Patent-Based Benzofuran Acrylamides
  • (S,E)-3-(6-Aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide: Designed for cancer therapy, emphasizing benzofuran’s role in kinase inhibition.
  • Key Insight : Benzofuran’s planar structure facilitates intercalation or hydrophobic interactions, a property shared with the target compound.

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) Notable NMR Signals (¹H/¹³C) Elemental Analysis (C/H/N)
Target Compound Data Unavailable N/A Unreported Unreported
Compound 19 156.1–157.6 75 Thiophene H: δ 7.35–7.40 C: 76.79; H: 7.06; N: 3.78 (Found)
Compound 20 158.3–161.2 76 Benzofuran C: δ 155.17, 156.43 C: 76.79; H: 7.06; N: 3.78 (Found)
Lycium barbarum Compound 2 Unreported N/A Methoxy H: δ 3.78; Aromatic C: 126–157 Unreported

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